molecular formula C13H16ClN3O2 B14201633 1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one CAS No. 835624-20-9

1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one

Cat. No.: B14201633
CAS No.: 835624-20-9
M. Wt: 281.74 g/mol
InChI Key: ADOLLNOHUDQRCE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a chlorophenyl group, a morpholine ring, and an imidazolidinone core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one typically involves the reaction of 4-chloroaniline with morpholine and an appropriate imidazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(morpholin-4-yl)imidazolidin-2-one
  • 1-(4-Chlorophenyl)-4-(piperidin-4-yl)imidazolidin-2-one
  • 1-(4-Bromophenyl)-4-(morpholin-4-yl)imidazolidin-2-one

Uniqueness

1-(4-Chlorophenyl)-4-(morpholin-4-yl)imidazolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for nucleophilic substitution reactions, while the morpholine ring contributes to its solubility and interaction with biological targets.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

835624-20-9

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-morpholin-4-ylimidazolidin-2-one

InChI

InChI=1S/C13H16ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4,12H,5-9H2,(H,15,18)

InChI Key

ADOLLNOHUDQRCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CN(C(=O)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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